molecular formula C18H19Br2N B1593144 2,7-Dibromo-9-hexyl-9H-carbazole CAS No. 654676-12-7

2,7-Dibromo-9-hexyl-9H-carbazole

Cat. No.: B1593144
CAS No.: 654676-12-7
M. Wt: 409.2 g/mol
InChI Key: YSUUFISKPJBPOH-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-hexyl-9H-carbazole is a halogenated organic compound belonging to the carbazole family This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and a hexyl group at the 9 position of the carbazole ring system

Mechanism of Action

Target of Action

It is known that carbazole derivatives may possess dioxin-like toxicity , suggesting that they might interact with similar cellular targets as dioxins, such as the aryl hydrocarbon receptor.

Biochemical Pathways

Given the potential dioxin-like toxicity of carbazole derivatives , it is possible that this compound could influence pathways related to xenobiotic metabolism and cellular response to stress.

Result of Action

Carbazole derivatives may possess dioxin-like toxicity , which could potentially lead to a variety of cellular responses, including changes in gene expression, cell cycle regulation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9-hexyl-9H-carbazole typically involves the bromination of 9-hexyl-9H-carbazole. The reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the substitution of hydrogen atoms at the 2 and 7 positions with bromine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and bromine concentration.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromo-9-hexyl-9H-carbazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to remove bromine atoms, resulting in the formation of different derivatives.

  • Substitution: Substitution reactions can introduce other functional groups at the bromine positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, with conditions tailored to the specific reagent.

Major Products Formed:

  • Oxidation: Formation of carbazole derivatives with hydroxyl, carboxyl, or other oxygen-containing groups.

  • Reduction: Formation of dibromocarbazole derivatives with reduced bromine content.

  • Substitution: Introduction of different functional groups such as alkyl, alkoxy, or amino groups.

Scientific Research Applications

2,7-Dibromo-9-hexyl-9H-carbazole has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

  • Biology: Employed in the study of biological systems and as a probe for biological imaging.

  • Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

  • Industry: Utilized in the development of advanced materials and electronic devices.

Comparison with Similar Compounds

  • 2,7-Dibromocarbazole

  • 9-Hexyl-9H-carbazole

  • 2,7-Dibromo-9,9-dimethyl-9H-fluorene

  • 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid

Properties

IUPAC Name

2,7-dibromo-9-hexylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Br2N/c1-2-3-4-5-10-21-17-11-13(19)6-8-15(17)16-9-7-14(20)12-18(16)21/h6-9,11-12H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUUFISKPJBPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648889
Record name 2,7-Dibromo-9-hexyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654676-12-7
Record name 2,7-Dibromo-9-hexyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromo-9-hexylcarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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